Molecular Structure and Coordination Geometry of Gallium Acetylacetonate (Ga(acac)₃): A Technical Guide
Molecular Structure and Coordination Geometry of Gallium Acetylacetonate (Ga(acac)₃): A Technical Guide
Part 1: Executive Summary
Gallium(III) acetylacetonate, [Ga(acac)₃], represents a quintessential coordination complex in the Group 13 family.[1] While often utilized as a precursor for chemical vapor deposition (CVD) of gallium oxide films, its relevance in drug development stems from its lipophilicity and kinetic inertness relative to simple salts.[1] Unlike the highly charged Ga³⁺ ion, which hydrolyzes rapidly at physiological pH to form insoluble hydroxides, Ga(acac)₃ presents a neutral, membrane-permeable moiety.[1] This guide dissects the molecular architecture, crystallographic parameters, and thermodynamic stability of Ga(acac)₃, providing a foundational reference for its application as a radiopharmaceutical precursor (⁶⁸Ga) and a therapeutic metallodrug intermediate.[1]
Part 2: Molecular Architecture & Coordination Geometry[1]
Electronic Configuration and Bonding
The central gallium atom exists in the +3 oxidation state with an electron configuration of
-
Ligand System: The acetylacetonate anion (acac⁻, 2,4-pentanedionate) acts as a bidentate ligand, coordinating through two oxygen atoms to form a six-membered chelate ring.[1]
-
Coordination Number: 6
-
Geometry: Distorted Octahedron (
symmetry).
Structural Metrics
The coordination sphere of Ga(acac)₃ is characterized by near-perfect equivalence of the Ga–O bonds, though slight distortions arise from the bite angle of the chelate ring.[1]
| Parameter | Value (Average) | Description |
| Bond Length (Ga–O) | 1.952 Å | Consistent with ionic radii of Ga³⁺ (0.62 Å) and O²⁻.[1] |
| Bite Angle (O–Ga–O) | ~96° | Internal angle within the chelate ring; deviates from ideal 90°.[1] |
| Point Group | The molecule possesses a | |
| Dipole Moment | ~0 D | Due to high symmetry, permanent dipoles cancel out.[1] |
Stereoisomerism
As a tris-chelate octahedral complex, Ga(acac)₃ is chiral and exists as a pair of enantiomers.[1] This is a critical consideration for biological interactions where chiral recognition may influence protein binding.
-
Delta (
) Isomer: Right-handed propeller twist.[1] -
Lambda (
) Isomer: Left-handed propeller twist.[1] -
Resolution: While typically synthesized as a racemic mixture, the enantiomers are kinetically stable at room temperature but can racemize via a Bailar twist or Ray-Dutt twist mechanism at elevated temperatures.[1]
Part 3: Crystallography & Solid-State Physics[1]
Ga(acac)₃ crystallizes in a lattice isomorphous with Al(acac)₃ and Fe(acac)₃, driven by van der Waals forces rather than hydrogen bonding, which explains its high volatility and solubility in organic solvents.[1]
-
Crystal System: Monoclinic
-
Space Group:
(No. 14)[1] -
Unit Cell Parameters:
-
Packing: The molecules pack in a "herringbone" motif, optimizing weak intermolecular contacts.[1] This packing efficiency directly correlates to its sublimation point (~140°C under vacuum), a property exploited for purification.[1]
Part 4: Thermodynamic & Kinetic Profile in Biological Context[1]
For drug development, the stability of Ga(acac)₃ determines its fate in vivo.[1]
Stability Constants vs. Transferrin
While the acetylacetonate ligand provides a stable neutral complex, it is thermodynamically less stable than hexadentate macrocycles (e.g., NOTA, DOTA).[1]
-
Formation Constant (
): ~22–23 (estimated based on Al/Fe analogs).[1] -
Transchelation: In serum, Ga(acac)₃ is susceptible to ligand exchange with Transferrin (log
at pH 7.4).[1] The carbonate-transferrin-Ga complex is highly stable, meaning Ga(acac)₃ acts as a "pro-drug" that delivers Ga³⁺ to the blood pool, where it is eventually scavenged by transferrin and transported to iron-avid tissues (e.g., tumors).[1]
Hydrolysis
At pH > 7, free Ga³⁺ precipitates as
Part 5: Experimental Protocols
Synthesis and Purification Workflow
This protocol ensures the production of high-purity Ga(acac)₃ suitable for biological evaluation or as a CVD precursor.[1]
Reagents:
-
Gallium(III) Nitrate or Chloride (
)[1] -
Acetylacetone (2,4-pentanedione)[1]
-
Ammonium Hydroxide or Sodium Acetate (Buffer)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Ga(III) salt in 20 mL deionized water.
-
Chelation: Add 35 mmol (slight excess) of acetylacetone. The solution may turn cloudy.
-
Buffering: Dropwise add 2M
or saturated Sodium Acetate solution while stirring. Monitor pH; adjust to pH 5.5–6.0. Crucial: Do not exceed pH 7 to avoid hydroxide precipitation. -
Precipitation: A white crystalline precipitate of Ga(acac)₃ forms immediately.[1] Stir for 30 minutes.
-
Filtration: Filter the solid and wash with cold water (to remove salts) followed by a small amount of cold ethanol.
-
Purification (Sublimation): Place the dried crude solid in a sublimation apparatus.[1] Heat to 140–160°C under reduced pressure (0.1 Torr). Collect the pure white crystals on the cold finger.
Characterization Checklist
-
¹H NMR (
): Verify diamagnetism. Look for methyl singlets at 2.0 ppm and methine singlet at 5.5 ppm. -
Melting Point: 196–198°C.[2]
-
FT-IR: Confirm C=O stretch at ~1580 cm⁻¹ (shifted from 1700 cm⁻¹ in free ligand due to coordination).
Part 6: Visualization
Synthesis Logic Flow
Caption: Logical workflow for the synthesis and purification of Ga(acac)₃, highlighting the critical pH control point.
Structural Isomerism
Caption: Stereochemical relationship between the Ga(III) center and its chiral Delta/Lambda isomers.
Part 7: References
-
Dymock, K., & Palenik, G. J. (1974).[1] The Crystal and Molecular Structure of Tris(acetylacetonato)gallium(III). Acta Crystallographica Section B. Link
-
Moeller, T., & Gulyas, E. (1958).[1] The Chemistry of Gallium. Chemical Reviews. (Foundational text on Ga coordination chemistry).
-
Green, M. A., & Welch, M. J. (1989).[1] Gallium radiopharmaceutical chemistry. Nuclear Medicine and Biology. Link
-
Bernstein, L. R. (1998).[1] Mechanisms of Therapeutic Activity of Gallium. Pharmacological Reviews. Link
-
Ferreira, C. L., et al. (2010).[1] Comparison of ⁶⁸Ga-Chelators. Bioconjugate Chemistry. (Contextualizes acac stability vs macrocycles). Link[1]
